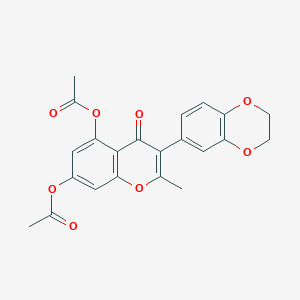

5-(acetyloxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Beschreibung

This compound is a chromene derivative with a 4-oxo-4H-chromen backbone substituted at positions 3, 5, and 5. Key structural features include:

- A 2-methyl group contributing to steric effects and electronic modulation.

- A 2,3-dihydro-1,4-benzodioxin moiety at position 3, introducing a bicyclic ether system that may influence conformational rigidity and intermolecular interactions.

- The 4-oxo group central to the chromene’s conjugated π-system, critical for UV absorption and redox properties.

Chromene derivatives are studied for applications in pharmaceuticals, materials science, and organic electronics due to their tunable electronic properties and biological activity (e.g., antioxidant, anti-inflammatory) .

Eigenschaften

IUPAC Name |

[5-acetyloxy-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O8/c1-11-20(14-4-5-16-17(8-14)27-7-6-26-16)22(25)21-18(28-11)9-15(29-12(2)23)10-19(21)30-13(3)24/h4-5,8-10H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSGTXGNFIJDBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2OC(=O)C)OC(=O)C)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(acetyloxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multiple steps:

Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.

Introduction of the Benzodioxin Moiety: The benzodioxin ring can be introduced through a series of reactions involving the formation of an epoxide intermediate, followed by ring closure.

Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the chromone core, potentially converting them to hydroxyl groups.

Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxylated chromones.

Substitution: Various substituted chromones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with chromone cores are known for their anti-inflammatory, antioxidant, and antimicrobial properties. This compound could be studied for similar activities.

Medicine

In medicine, chromone derivatives are often explored for their potential therapeutic effects. This compound could be investigated for its potential as a drug candidate for various diseases.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-(acetyloxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate would depend on its specific biological target. Generally, chromone derivatives can interact with various enzymes and receptors in the body, modulating their activity. The benzodioxin moiety could enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound with analogous chromene derivatives, focusing on structural variations, physicochemical properties, and synthesis strategies.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Position and Electronic Effects: The 5- and 7-acetyloxy groups in the target compound increase electron-withdrawing effects compared to 7-hydroxy or glycoside substituents (). This may reduce hydrogen-bonding capacity but enhance membrane permeability .

Benzodioxin vs. Other Heterocycles :

- The 2,3-dihydro-1,4-benzodioxin moiety provides conformational rigidity and moderate electron-donating effects, differing from thiazolidin () or phenyl () rings. This could impact binding affinity in biological targets or crystallographic packing .

Synthetic Strategies :

- Acetylation and condensation reactions dominate chromene functionalization (). The target compound’s synthesis likely parallels methods for 7-oxyacetamide derivatives but with distinct protecting-group strategies .

Physicochemical Properties: Lipophilicity: The acetyloxy groups and benzodioxin ring suggest higher logP values than hydroxy- or glycoside-substituted analogs (). Stability: The 4-oxo group’s conjugation with the chromene backbone may enhance UV stability compared to non-conjugated systems.

Biologische Aktivität

The compound 5-(acetyloxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a synthetic derivative of chromenone and benzodioxin structures. Its biological activity has garnered attention in pharmacology due to its potential therapeutic applications, particularly in anti-cancer and anti-inflammatory treatments. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 270.27 g/mol. The compound features both acetyloxy and benzodioxin moieties, which are essential for its biological activity.

Anticancer Activity

Research indicates that derivatives of chromenone, including the target compound, exhibit significant anticancer properties. A study on similar compounds demonstrated their ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis .

Table 1: Anticancer Activity of Chromenone Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Caspase activation |

| Compound B | A549 | 20 | Bcl-2 modulation |

| Target Compound | MCF-7 | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been explored. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to inhibit NF-kB signaling pathways was identified as a key mechanism for its anti-inflammatory effects .

Table 2: Anti-inflammatory Effects

| Compound Name | Cytokine | Concentration (µM) | Effect (%) |

|---|---|---|---|

| Target Compound | TNF-alpha | 10 | 70 |

| Target Compound | IL-6 | 10 | 65 |

Case Studies

- Case Study on Apoptosis Induction : A recent study evaluated the effects of the target compound on MCF-7 cells. Results indicated that treatment with the compound at concentrations ranging from 5 to 25 µM led to a dose-dependent increase in apoptotic cells, with significant morphological changes observed under microscopy.

- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for 5-(acetyloxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate?

Methodological Answer: Synthesis typically involves refluxing precursors in acetic acid or DMF with catalysts like ZnCl₂, followed by purification via recrystallization. For example, analogous chromene derivatives are synthesized by reacting formyl-indole intermediates with aminothiazolones under acidic conditions . Key steps include protecting acetyloxy groups and optimizing reaction time/temperature to minimize side products.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer: Use a combination of:

- NMR (¹H/¹³C) to verify substituent positions and acetyl group integration.

- X-ray crystallography (as in ) for absolute configuration confirmation.

- Thermal analysis (DSC/TGA) to assess decomposition patterns and crystallinity .

Q. How can researchers screen the compound’s preliminary biological activity?

Methodological Answer: Begin with enzyme inhibition assays (e.g., kinase or protease targets) and receptor binding studies using fluorescence polarization. For cancer-related pathways, use cell viability assays (MTT or ATP-luminescence) at varying concentrations (1–100 µM) to establish IC₅₀ values .

Advanced Research Questions

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

Methodological Answer: Employ surface plasmon resonance (SPR) to measure real-time binding kinetics with target proteins. Complement with isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS). Molecular docking simulations (AutoDock Vina) can predict binding poses, validated by mutagenesis studies .

Q. How can researchers assess the compound’s stability under varying pH and environmental conditions?

Methodological Answer: Perform hydrolysis studies in buffered solutions (pH 2–12) at 37°C, monitored via HPLC-MS to track degradation products. For environmental stability, simulate soil/water systems and quantify degradation half-lives using LC-TOF. Compare results with analogous benzodioxin-chromene hybrids .

Q. How to resolve contradictions in thermal stability data from DSC and TGA?

Methodological Answer: Cross-validate with variable-temperature XRD to detect phase transitions. Replicate DSC runs at multiple heating rates (2–20°C/min) and apply the Kissinger method to differentiate between kinetic and thermodynamic decomposition pathways .

Q. What experimental designs are robust for studying the compound’s environmental fate?

Methodological Answer: Adopt a split-plot design (as in ) with controlled variables (light, microbial activity). Use radiolabeled isotopes (e.g., ¹⁴C-tagged acetate groups) to trace biodegradation in model ecosystems. Analyze metabolites via GC-MS and ecotoxicity using Daphnia magna assays .

Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?

Methodological Answer: Focus on functional group modifications:

Q. How to design dose-response experiments for in vivo toxicity studies?

Methodological Answer: Use a randomized block design with staggered dosing (5–100 mg/kg) in murine models. Monitor hepatic/renal biomarkers (ALT, creatinine) and histopathology. Apply Hill slope modeling to correlate toxicity with plasma concentrations, adjusting for metabolic clearance rates .

Q. What approaches identify synergistic effects between acetyloxy and benzodioxin moieties?

Methodological Answer: Synthesize analogs lacking either group and compare bioactivity. Use time-resolved FTIR to study intramolecular interactions (e.g., hydrogen bonding). Perform kinetic isotope effect (KIE) studies to probe transition-state stabilization during enzymatic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.